molecular formula C17H15NO2S B2748244 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide CAS No. 1351641-83-2

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide

Cat. No.: B2748244
CAS No.: 1351641-83-2
M. Wt: 297.37
InChI Key: SZBYMZHLXYKRTA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound that features a naphthamide core with a hydroxyethyl group substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2-amino-2-(thiophen-2-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenation can be carried out using bromine in acetic acid, while nitration can be done using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-naphthamide
  • N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-naphthamide
  • N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-naphthamide

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is unique due to the specific positioning of the hydroxyethyl group and the thiophene ring, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c19-15(16-9-4-10-21-16)11-18-17(20)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBYMZHLXYKRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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